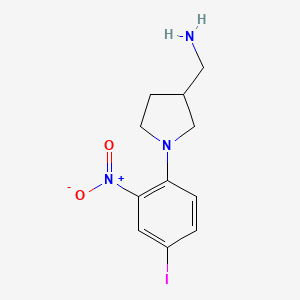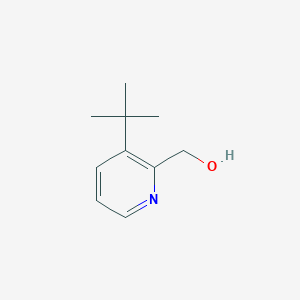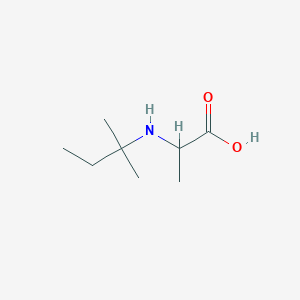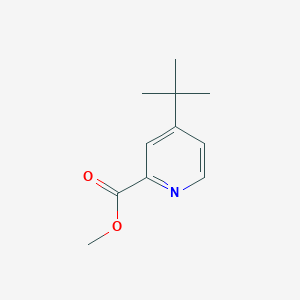
Methyl 4-(tert-butyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(tert-butyl)picolinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a tert-butyl group, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(tert-butyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-(tert-butyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the direct alkylation of methyl picolinate with tert-butyl bromide in the presence of a strong base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability. The process typically involves the esterification route, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butyl)picolinate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: 4-(tert-butyl)picolinic alcohol.
Substitution: 4-(tert-butyl)picolinic acid.
Scientific Research Applications
Methyl 4-(tert-butyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized picolinic acid derivatives.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(tert-butyl)picolinate depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic or biological activities.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl picolinate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-(tert-butyl)picolinic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
tert-Butyl picolinate: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
Methyl 4-(tert-butyl)picolinate is unique due to the presence of both the tert-butyl group and the methyl ester group. This combination imparts specific steric and electronic properties, influencing its reactivity and interactions with other molecules. Its unique structure makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-6-12-9(7-8)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
XNXGGZKUJJOBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


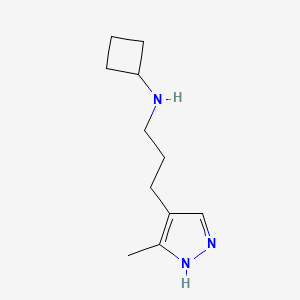
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
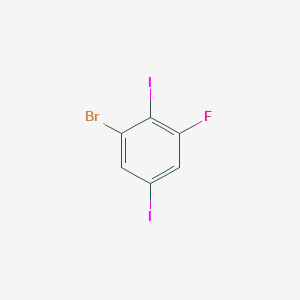
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)



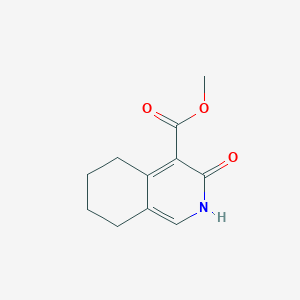
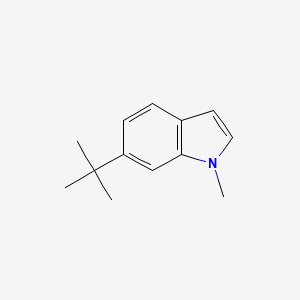
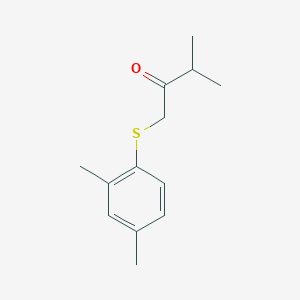
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
